molecular formula C35H33N3O3S B2619841 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681276-12-0

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone

Cat. No.: B2619841
CAS No.: 681276-12-0
M. Wt: 575.73
InChI Key: KDQIMCAGPLNVTB-UHFFFAOYSA-N
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Description

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a complex organic compound that features a unique combination of pyrazole, indole, and sulfanyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions to form the dihydropyrazole core.

    Indole Attachment: The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a benzyl halide in the presence of a Lewis acid catalyst.

    Sulfanyl Group Introduction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrazole ring or the indole moiety using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole or indole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • **1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-(phenyl)methyl]indol-3-yl]sulfanylethanone
  • **1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-(2-methylphenyl)methyl]indol-3-yl]sulfanylethanone

Comparison:

    Uniqueness: The presence of the 3-methylphenyl group in 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone distinguishes it from similar compounds, potentially leading to different biological activities and chemical reactivities.

    Chemical Properties: Variations in the substituents on the aromatic rings can significantly affect the compound’s solubility, stability, and reactivity.

Properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N3O3S/c1-24-7-6-8-25(19-24)21-37-22-34(30-9-4-5-10-32(30)37)42-23-35(39)38-33(27-13-17-29(41-3)18-14-27)20-31(36-38)26-11-15-28(40-2)16-12-26/h4-19,22,33H,20-21,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQIMCAGPLNVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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